
N-(4-acetylphenyl)-5-(4-chloro-2-nitrophenyl)-2-methylfuran-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-acetylphenyl)-5-(4-chloro-2-nitrophenyl)-2-methylfuran-3-carboxamide is a synthetic compound with potential biological activity. It belongs to the class of furan-carboxamide derivatives and has been studied for its potential therapeutic applications.
Aplicaciones Científicas De Investigación
Antidepressant and Nootropic Activities
- Compounds similar to N-(4-acetylphenyl)-5-(4-chloro-2-nitrophenyl)-2-methylfuran-3-carboxamide have shown potential in treating depression and enhancing cognitive functions. Research involving N-substituted analogs demonstrates their antidepressant and nootropic activities, indicating the potential of this class of compounds for developing central nervous system (CNS) active agents (Thomas et al., 2016).
Anticancer Activity
- Some derivatives, like thiophene and thiazolyl-thiophene, synthesized from related compounds have shown promising anticancer properties. These derivatives have been tested for in vitro cytotoxicity, suggesting potential applications in cancer treatment (Atta & Abdel‐Latif, 2021).
Structural and Theoretical Studies
- Detailed structural analysis of compounds closely related to N-(4-acetylphenyl)-5-(4-chloro-2-nitrophenyl)-2-methylfuran-3-carboxamide, such as N-(4-acetylphenyl)quinoline-3-carboxamide, provides insights into their molecular geometry and interactions. These studies are crucial for understanding the physical and chemical properties of these compounds (Polo-Cuadrado et al., 2021).
Antimicrobial Activity
- Research indicates that derivatives of similar compounds exhibit significant antibacterial and antifungal properties. These studies highlight the potential of such compounds in developing new antimicrobial agents (Abdel-rahman et al., 2002), (Baranovskyi et al., 2018).
Antidiabetic Potential
- Some N-substituted derivatives demonstrate in vitro antidiabetic activity, suggesting the therapeutic potential of these compounds in managing diabetes (Lalpara et al., 2021).
Propiedades
IUPAC Name |
N-(4-acetylphenyl)-5-(4-chloro-2-nitrophenyl)-2-methylfuran-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15ClN2O5/c1-11(24)13-3-6-15(7-4-13)22-20(25)17-10-19(28-12(17)2)16-8-5-14(21)9-18(16)23(26)27/h3-10H,1-2H3,(H,22,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPUAJYAHTOVNRP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(O1)C2=C(C=C(C=C2)Cl)[N+](=O)[O-])C(=O)NC3=CC=C(C=C3)C(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15ClN2O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-acetylphenyl)-5-(4-chloro-2-nitrophenyl)-2-methylfuran-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,6-difluoro-N-[5-[2-(furan-2-ylmethylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2379796.png)

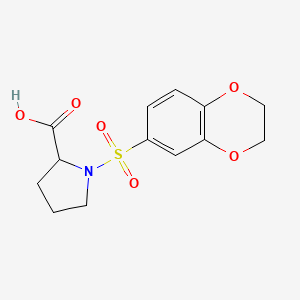
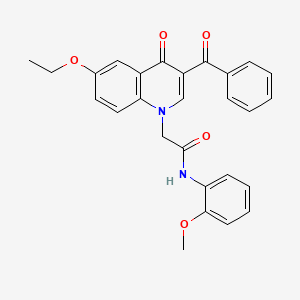
![N-(5-chloro-2-methoxyphenyl)-2-[[7-(3-methoxyphenyl)-8-oxo-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl]acetamide](/img/structure/B2379800.png)
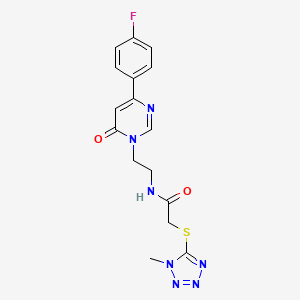
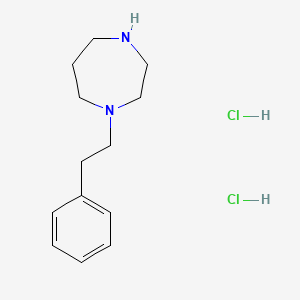
![2-(1,3-Dimethyl-2,4-dioxo-7-thiophen-2-ylpyrimido[4,5-d]pyrimidin-5-yl)sulfanylacetamide](/img/structure/B2379806.png)
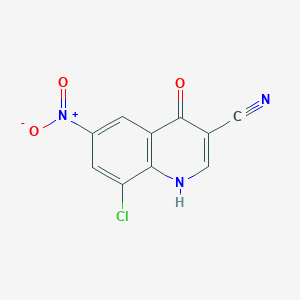
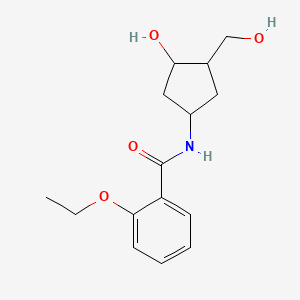

![3-[1-(Carboxymethyl)cyclohexyl]propanoic acid](/img/structure/B2379813.png)
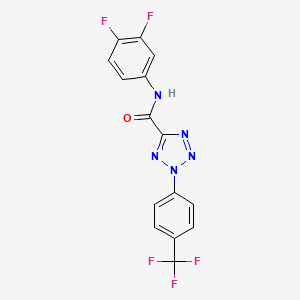
![(E)-4-(Dimethylamino)-N-[(3-methoxy-1,2-oxazol-5-yl)methyl]but-2-enamide](/img/structure/B2379817.png)